molecular formula C18H28N2O3S B6104542 1-[2-(1,2-oxazinan-2-ylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol

1-[2-(1,2-oxazinan-2-ylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol

Cat. No. B6104542
M. Wt: 352.5 g/mol
InChI Key: LKFNWGQFEAIZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(1,2-oxazinan-2-ylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol, also known as L-755,507, is a selective β3-adrenergic receptor agonist. It has been demonstrated to have potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.

Mechanism of Action

1-[2-(1,2-oxazinan-2-ylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue and skeletal muscle. Activation of this receptor leads to increased lipolysis and thermogenesis, resulting in increased energy expenditure and reduced adiposity. Additionally, this compound has been shown to improve insulin sensitivity by increasing glucose uptake in skeletal muscle cells.
Biochemical and Physiological Effects:
This compound has been shown to increase energy expenditure and reduce body weight in animal studies. It has also been demonstrated to improve insulin sensitivity and glucose uptake in skeletal muscle cells. Additionally, this compound has been shown to reduce liver fat accumulation and improve liver function in animal models of non-alcoholic fatty liver disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(1,2-oxazinan-2-ylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol in lab experiments is its selectivity for the β3-adrenergic receptor, which reduces the risk of off-target effects. Additionally, this compound has been extensively studied and has a well-established mechanism of action. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

For research include the development of more potent and selective β3-adrenergic receptor agonists, further studies on the long-term safety and efficacy of 1-[2-(1,2-oxazinan-2-ylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol in humans, and the potential use of this compound in combination with other therapies.

Synthesis Methods

The synthesis of 1-[2-(1,2-oxazinan-2-ylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol involves the reaction of 2-(1,2-oxazinan-2-ylmethyl)phenol with 3-(4-chloromethylthiomorpholin-2-yl)propanol in the presence of a base. The resulting product is then purified through column chromatography to obtain this compound.

Scientific Research Applications

1-[2-(1,2-oxazinan-2-ylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, making it a promising candidate for the treatment of diabetes. Additionally, this compound has been demonstrated to increase energy expenditure and reduce body weight in animal studies, suggesting its potential use in the treatment of obesity.

properties

IUPAC Name

1-[2-(oxazinan-2-ylmethyl)phenoxy]-3-thiomorpholin-4-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c21-17(14-19-8-11-24-12-9-19)15-22-18-6-2-1-5-16(18)13-20-7-3-4-10-23-20/h1-2,5-6,17,21H,3-4,7-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFNWGQFEAIZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)CC2=CC=CC=C2OCC(CN3CCSCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.